molecular formula C8H19O5P.2C4H11N<br>C16H41N2O5P B14483640 Bis(diethylammonium) 2-(hexyloxy)ethyl phosphate CAS No. 64051-25-8

Bis(diethylammonium) 2-(hexyloxy)ethyl phosphate

Katalognummer: B14483640
CAS-Nummer: 64051-25-8
Molekulargewicht: 372.48 g/mol
InChI-Schlüssel: KGQFXBVYDHLJSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(diethylammonium) 2-(hexyloxy)ethyl phosphate is a chemical compound with the molecular formula C8H19O5P.2C4H11N and a molecular weight of 372.4809 g/mol . This compound is known for its unique structure, which includes a phosphate group bonded to a hexyloxyethyl moiety and diethylammonium ions. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bis(diethylammonium) 2-(hexyloxy)ethyl phosphate typically involves the reaction of 2-(hexyloxy)ethanol with phosphorus oxychloride (POCl3) to form 2-(hexyloxy)ethyl phosphate. This intermediate is then reacted with diethylamine to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the careful handling of reagents and optimization of reaction parameters such as temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(diethylammonium) 2-(hexyloxy)ethyl phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphate derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Bis(diethylammonium) 2-(hexyloxy)ethyl phosphate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of bis(diethylammonium) 2-(hexyloxy)ethyl phosphate involves its interaction with molecular targets and pathways within biological systems. The phosphate group can participate in phosphorylation reactions, which are crucial for regulating various cellular processes. The hexyloxyethyl moiety and diethylammonium ions may also contribute to the compound’s overall activity by interacting with specific receptors or enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to bis(diethylammonium) 2-(hexyloxy)ethyl phosphate include:

Uniqueness

This compound is unique due to its specific combination of a hexyloxyethyl group and diethylammonium ions, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

64051-25-8

Molekularformel

C8H19O5P.2C4H11N
C16H41N2O5P

Molekulargewicht

372.48 g/mol

IUPAC-Name

N-ethylethanamine;2-hexoxyethyl dihydrogen phosphate

InChI

InChI=1S/C8H19O5P.2C4H11N/c1-2-3-4-5-6-12-7-8-13-14(9,10)11;2*1-3-5-4-2/h2-8H2,1H3,(H2,9,10,11);2*5H,3-4H2,1-2H3

InChI-Schlüssel

KGQFXBVYDHLJSK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOCCOP(=O)(O)O.CCNCC.CCNCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.